1-(叔丁基)-3-乙基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

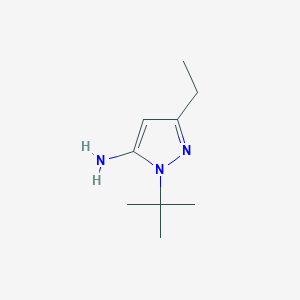

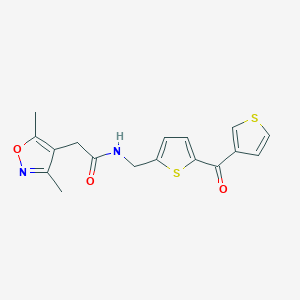

“1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The tert-butyl group is a very common substituent in organic chemistry with the formula -C(CH3)3. The ethyl group (-CH2CH3) is also a common functional group in organic chemistry .

Chemical Reactions Analysis

The chemical reactivity of “1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine” would be influenced by the presence of the pyrazole ring, the tert-butyl group, the ethyl group, and the amine group. The pyrazole ring, being aromatic, would be involved in electrophilic aromatic substitution reactions . The tert-butyl group could potentially be involved in reactions such as oxidation .科学研究应用

合成和化学性质

- 一项研究展示了一种高效的一锅两步合成方法,合成了3-(叔丁基)-N-(4-甲氧基苯甲基)-1-甲基-1H-吡唑-5-胺,突出了其作为其他有价值的吡唑衍生物合成中间体的潜力。这种方法以其易操作性、快速反应时间以及避免分离和纯化中间醛胺(Becerra, Rojas, & Castillo, 2021)而脱颖而出。

催化应用

- 包括类似于1-(叔丁基)-3-乙基-1H-吡唑-5-胺的吡唑化合物被用于合成锌(II)羧酸盐配合物。这些配合物在CO2和环己烯氧共聚反应中表现出显著的催化活性,突显了它们在聚合物化学中的潜力(Matiwane, Obuah, & Darkwa, 2020)。

保护基的实用性

- 一项研究聚焦于叔丁基作为吡唑化合物的保护基的应用,如1-叔丁基-3-甲基-1H-吡唑-5-胺,展示了其在各种化学合成过程中的制备和操作这些化合物的实用性(Pollock & Cole, 2014)。

非线性光学性质

- 一个相关化合物,4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺(BPTBMPA)的合成和表征揭示了有趣的非线性光学性质。该化合物表现出稳定性和分子内电荷转移,暗示了其在光学应用中的潜力(Tamer et al., 2016)。

绿色化学应用

- 对替代吡唑衍生物中次级胺的保护研究突出了一种绿色方法,利用双叔丁基二碳酸酯(Boc)作为保护剂。这种方法以其高产率、最小的副产物和遵循绿色化学原则而引人注目(Author, 2020)。

安全和危害

属性

IUPAC Name |

2-tert-butyl-5-ethylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-7-6-8(10)12(11-7)9(2,3)4/h6H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGVIWFLQKNYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2436668.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)

![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)

![3-(4-fluorophenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2436681.png)

![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)